molecular formula C23H21N3O2S B2704488 (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477296-49-4

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2704488
CAS No.: 477296-49-4
M. Wt: 403.5
InChI Key: KGRXPDALXDIYEK-LGMDPLHJSA-N
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Description

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is an organic compound that features a thiazole ring, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the reaction of 2,4-dimethylphenylthiazole with ethyl 2-cyano-3-(2-aminophenyl)acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or benzoates.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The compound may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
  • (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
  • (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Uniqueness

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-17(12-24)22-26-21(14-29-22)18-10-9-15(2)11-16(18)3/h5-11,13-14,25H,4H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRXPDALXDIYEK-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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